molecular formula C21H25ClN2O4S B4987064 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B4987064
M. Wt: 437.0 g/mol
InChI Key: YMLXRTZVUWYWRB-UHFFFAOYSA-N
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Description

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylphenoxyacetamides. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the sulfonylphenoxy moiety and subsequent acylation with the dimethylphenylacetamide group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield the corresponding sulfone, while nucleophilic substitution with an amine can produce an amine derivative.

Scientific Research Applications

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-15-7-6-8-19(16(15)2)23-21(25)14-28-20-10-9-17(13-18(20)22)29(26,27)24-11-4-3-5-12-24/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLXRTZVUWYWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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